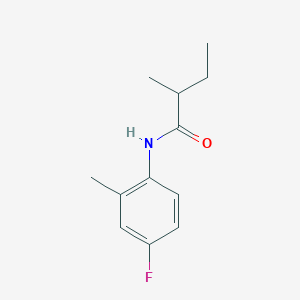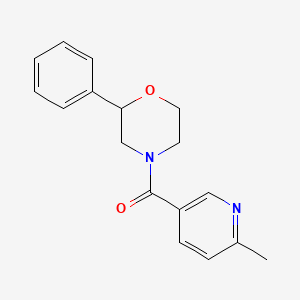
(6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone, also known as MPMM, is a synthetic compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone involves binding to the sigma-1 receptor and modulating its activity. This results in the regulation of various physiological processes, including the release of neurotransmitters and the modulation of ion channel activity. (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, the regulation of neurotransmitter release, and the promotion of neuroprotection. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that are regulated by this receptor. However, one of the limitations of using (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone is that it has not been extensively studied in vivo, and its effects on animal behavior and physiology are not well understood.
Orientations Futures
There are several future directions for research on (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone. One area of interest is the development of more potent and selective sigma-1 receptor ligands, which could have potential therapeutic applications in the treatment of neurological disorders. Another area of interest is the investigation of the neuroprotective effects of (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone in animal models of neurodegenerative diseases. Additionally, further research is needed to understand the effects of (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone on ion channel activity and neurotransmitter release, and to determine its potential for use as a research tool in neuroscience.
Méthodes De Synthèse
(6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone can be synthesized using a multi-step process that involves the reaction of 6-methylpyridine-3-carbaldehyde with 2-phenylmorpholine in the presence of a catalyst. The resulting product is then treated with a reducing agent to yield (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
(6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, learning and memory, and neuroprotection. (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone has also been shown to modulate the activity of ion channels, which are important for neuronal signaling.
Propriétés
IUPAC Name |
(6-methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-8-15(11-18-13)17(20)19-9-10-21-16(12-19)14-5-3-2-4-6-14/h2-8,11,16H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCWEIALJBIMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)

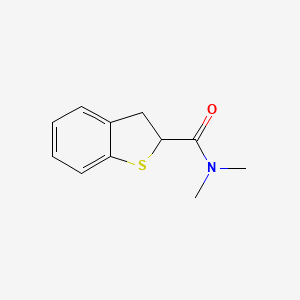

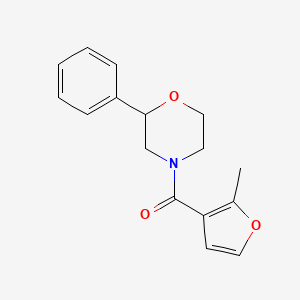


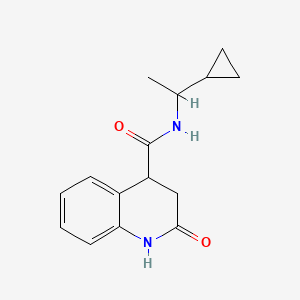
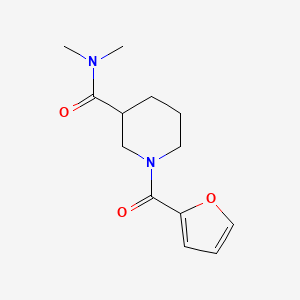
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)



